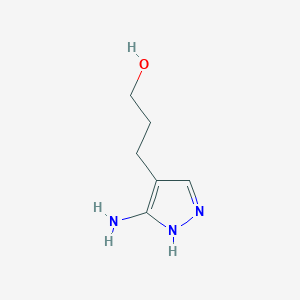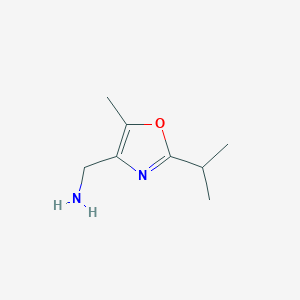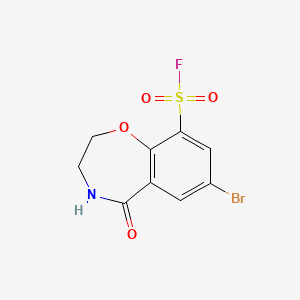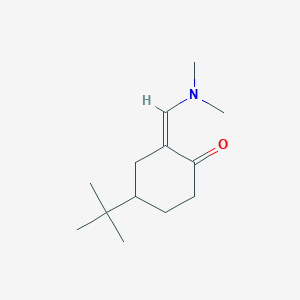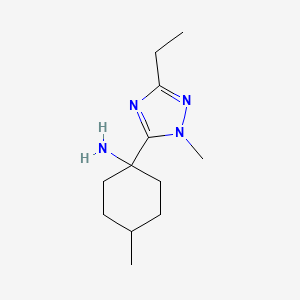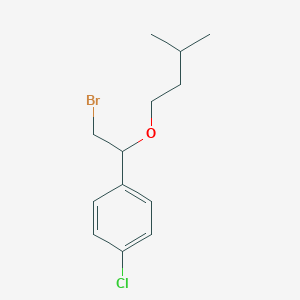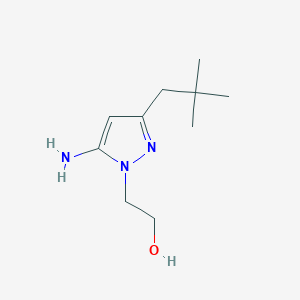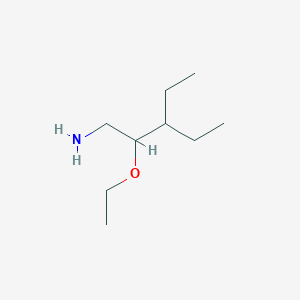![molecular formula C18H8Br2N4 B13639697 10,13-dibromoquinoxalino[2,3-f][1,10]phenanthroline](/img/structure/B13639697.png)
10,13-dibromoquinoxalino[2,3-f][1,10]phenanthroline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10,13-dibromoquinoxalino[2,3-f][1,10]phenanthroline is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of bromine atoms at the 10th and 13th positions of the quinoxalino[2,3-f][1,10]phenanthroline structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10,13-dibromoquinoxalino[2,3-f][1,10]phenanthroline typically involves a multi-step process. One common method includes the condensation reaction of 1,10-phenanthroline-5,6-dione with 2,3-diaminobromobenzene in the presence of a suitable catalyst under reflux conditions . The reaction is usually carried out in an acidic medium, such as acetic acid, to facilitate the formation of the quinoxaline ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would require optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production may involve continuous flow reactors to enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions
10,13-dibromoquinoxalino[2,3-f][1,10]phenanthroline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: It can form cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace bromine atoms.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce quinoxaline-2,3-diones.
科学研究应用
10,13-dibromoquinoxalino[2,3-f][1,10]phenanthroline has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) due to its excellent photophysical properties.
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Coordination Chemistry: It serves as a ligand in the formation of metal complexes, which are studied for their catalytic and electronic properties.
作用机制
The mechanism of action of 10,13-dibromoquinoxalino[2,3-f][1,10]phenanthroline involves its interaction with specific molecular targets. In medicinal applications, it can bind to DNA or proteins, disrupting their normal function and leading to cell death. The compound’s ability to chelate metal ions also plays a crucial role in its biological activity, as it can inhibit metalloenzymes and interfere with metal-dependent processes .
相似化合物的比较
Similar Compounds
1,10-Phenanthroline: A well-known ligand in coordination chemistry with similar structural features but lacks the bromine substituents.
2,9-Dimethyl-1,10-phenanthroline: Another derivative with methyl groups instead of bromine atoms, used in similar applications.
Uniqueness
10,13-dibromoquinoxalino[2,3-f][1,10]phenanthroline is unique due to the presence of bromine atoms, which enhance its reactivity and potential for further functionalization. This makes it particularly valuable in the synthesis of complex organic molecules and the development of advanced materials for electronic and medicinal applications .
属性
分子式 |
C18H8Br2N4 |
|---|---|
分子量 |
440.1 g/mol |
IUPAC 名称 |
10,13-dibromoquinoxalino[2,3-f][1,10]phenanthroline |
InChI |
InChI=1S/C18H8Br2N4/c19-11-5-6-12(20)18-17(11)23-15-9-3-1-7-21-13(9)14-10(16(15)24-18)4-2-8-22-14/h1-8H |
InChI 键 |
WWANNACHAMGVKD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C3=C(C=CC=N3)C4=NC5=C(C=CC(=C5N=C24)Br)Br)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


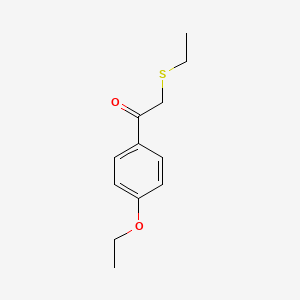


![2-(Benzo[d]oxazol-2-ylthio)acetaldehyde](/img/structure/B13639631.png)

